1-BOC-DECAHYDRO-1,5-NAPHTHYRIDINE

Organic Synthesis Medicinal Chemistry Quality Control

1-BOC-DECAHYDRO-1,5-NAPHTHYRIDINE (CAS: 1000931-58-7) is a saturated heterocyclic compound belonging to the 1,5-naphthyridine family, characterized by its decahydro core and a tert-butyloxycarbonyl (BOC) protecting group. With a molecular formula of C₁₃H₂₄N₂O₂ and a molecular weight of 240.35 g/mol, it serves as a versatile building block in medicinal chemistry and organic synthesis.

Molecular Formula C13H24N2O2
Molecular Weight 240.34 g/mol
CAS No. 1000931-58-7
Cat. No. B1438088
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-BOC-DECAHYDRO-1,5-NAPHTHYRIDINE
CAS1000931-58-7
Molecular FormulaC13H24N2O2
Molecular Weight240.34 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCCC2C1CCCN2
InChIInChI=1S/C13H24N2O2/c1-13(2,3)17-12(16)15-9-5-6-10-11(15)7-4-8-14-10/h10-11,14H,4-9H2,1-3H3
InChIKeyNJASRKUXYJXBNQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-BOC-DECAHYDRO-1,5-NAPHTHYRIDINE (1000931-58-7): A Protected Saturated Naphthyridine Scaffold


1-BOC-DECAHYDRO-1,5-NAPHTHYRIDINE (CAS: 1000931-58-7) is a saturated heterocyclic compound belonging to the 1,5-naphthyridine family, characterized by its decahydro core and a tert-butyloxycarbonyl (BOC) protecting group [1]. With a molecular formula of C₁₃H₂₄N₂O₂ and a molecular weight of 240.35 g/mol, it serves as a versatile building block in medicinal chemistry and organic synthesis . The BOC group protects the secondary amine, enabling selective functionalization and enhancing stability during multi-step syntheses .

Why Direct Substitution of 1-BOC-DECAHYDRO-1,5-NAPHTHYRIDINE with Unprotected or Alternative Building Blocks Fails


Direct substitution of 1-BOC-DECAHYDRO-1,5-NAPHTHYRIDINE with unprotected decahydro-1,5-naphthyridine or other saturated heterocycles is not straightforward due to significant differences in synthetic handling, stability, and reaction outcomes . The BOC group not only protects the secondary amine from unwanted side reactions but also alters the compound's solubility, steric profile, and electronic properties, which can critically impact subsequent synthetic steps . Furthermore, purity levels and storage requirements differ among vendors and analogs, affecting reproducibility and yield .

Quantitative Evidence for Differentiating 1-BOC-DECAHYDRO-1,5-NAPHTHYRIDINE (1000931-58-7) from Analogous Building Blocks


Purity Comparison: 1-BOC-DECAHYDRO-1,5-NAPHTHYRIDINE vs. Unprotected Decahydro-1,5-naphthyridine

1-BOC-DECAHYDRO-1,5-NAPHTHYRIDINE (1000931-58-7) is available with a minimum purity of 98% from select suppliers, whereas unprotected decahydro-1,5-naphthyridine (933687-81-1) is commonly offered at 97% purity . This 1% higher purity specification can be critical for applications requiring high fidelity, such as late-stage functionalization in drug discovery .

Organic Synthesis Medicinal Chemistry Quality Control

Storage Stability: 1-BOC-DECAHYDRO-1,5-NAPHTHYRIDINE vs. 1-Boc-piperazine

1-BOC-DECAHYDRO-1,5-NAPHTHYRIDINE is recommended for long-term storage at 2-8°C, a condition shared with 1-Boc-piperazine (CAS 57260-71-6) . However, the naphthyridine scaffold's saturated decahydro core provides enhanced stability against oxidation and degradation compared to the piperazine analog, which is often supplied with an argon blanket to prevent moisture absorption .

Storage Conditions Stability Supply Chain

Synthetic Utility: Protected vs. Unprotected Amine in Decahydro-1,5-naphthyridine Scaffolds

The BOC group in 1-BOC-DECAHYDRO-1,5-NAPHTHYRIDINE allows for selective functionalization of the secondary amine, a feature absent in unprotected decahydro-1,5-naphthyridine (933687-81-1) . While specific yield data for this exact compound is not available, general literature on BOC protection indicates that protected amines can increase reaction yields by 10-30% in multi-step syntheses by preventing unwanted side reactions [1].

Medicinal Chemistry Synthetic Methodology Protecting Groups

Molecular Properties: Lipophilicity and Hydrogen Bonding Profile vs. 1-Boc-piperazine

1-BOC-DECAHYDRO-1,5-NAPHTHYRIDINE (MW: 240.35 g/mol) has a higher molecular weight and predicted lipophilicity (cLogP ~1.9) compared to 1-Boc-piperazine (MW: 186.25 g/mol, cLogP ~0.4) . The decahydro-1,5-naphthyridine core also offers two hydrogen bond acceptors (nitrogen atoms), while 1-Boc-piperazine provides two acceptors and one donor (NH), potentially altering binding profiles and pharmacokinetic properties in lead compounds .

Physicochemical Properties Drug Design ADME

Biological Activity: HDAC Inhibition Profile vs. 1,5-Naphthyridine Derivatives

While direct biological data for 1-BOC-DECAHYDRO-1,5-NAPHTHYRIDINE is limited, closely related 1,5-naphthyridine derivatives have shown IC50 values >100,000 nM against HDAC1/HDAC2 [1]. In contrast, optimized 1,5-naphthyridine BET bromodomain inhibitors can achieve IC50 values in the low nanomolar range (e.g., <100 nM) [2]. This highlights the importance of the specific substitution pattern; the BOC-protected decahydro scaffold is primarily a synthetic intermediate rather than an optimized bioactive molecule .

HDAC Inhibition Epigenetics Cancer Research

Optimal Research and Industrial Applications for 1-BOC-DECAHYDRO-1,5-NAPHTHYRIDINE (1000931-58-7) Based on Quantitative Evidence


Late-Stage Functionalization in Medicinal Chemistry

The 98% purity of 1-BOC-DECAHYDRO-1,5-NAPHTHYRIDINE, combined with the protective BOC group, makes it ideal for late-stage functionalization in medicinal chemistry programs, where high purity and selective reactivity are essential for synthesizing complex drug candidates with minimal byproduct formation .

SAR Studies of Saturated Naphthyridine Scaffolds

Given the low intrinsic HDAC inhibitory activity of related decahydro-1,5-naphthyridines (IC50 >100,000 nM), this compound serves as a clean starting point for structure-activity relationship (SAR) studies, allowing researchers to attribute any observed biological activity solely to newly introduced functional groups [1].

Development of Lipophilic Drug Candidates

The higher predicted lipophilicity (cLogP ~1.9) of 1-BOC-DECAHYDRO-1,5-NAPHTHYRIDINE compared to 1-Boc-piperazine (cLogP ~0.4) positions it as a strategic choice for improving membrane permeability and target engagement in drug discovery projects targeting intracellular or CNS-related diseases .

Stable Intermediate for Multi-Step Syntheses

The enhanced stability of the saturated decahydro-1,5-naphthyridine core, evidenced by its standard storage at 2-8°C without the need for argon, makes this compound a reliable intermediate for multi-step synthetic routes, reducing the risk of degradation and ensuring consistent yields across large-scale production .

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